
Eprodisate disodique
Vue d'ensemble
Description
Il est principalement étudié pour son rôle dans le ralentissement du déclin de la fonction rénale chez les patients atteints d'amylose A (AA) . Ce composé est un inhibiteur sulfoné chargé négativement de la fibrillogenèse, ce qui signifie qu'il peut inhiber la formation de fibrilles amyloïdes, une caractéristique de l'amylose .
Applications De Recherche Scientifique
Pharmacokinetics
- Bioavailability : Eprodisate disodium exhibits good oral bioavailability and is not protein-bound. It is primarily excreted through the kidneys.
- Dosing : In clinical settings, dosing is adjusted based on renal function. Patients with varying levels of creatinine clearance receive tailored dosages ranging from 800 mg to 2400 mg per day .
- Safety Profile : Pre-clinical studies indicate low toxicity potential and non-mutagenic properties. The compound has shown a high inter-individual variability in plasma concentrations but remains well-tolerated .
Clinical Trials and Efficacy
Eprodisate disodium has undergone several clinical trials to evaluate its efficacy and safety in treating AA amyloidosis:
- Phase III Trials : The most notable trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with renal involvement due to AA amyloidosis. The primary endpoint was a composite measure of renal function decline or death .
- Ongoing Research : As of recent reports, additional studies are being conducted to further assess the long-term effects and safety profile of eprodisate disodium in various populations, including those with Type II diabetes exhibiting features of AA amyloidosis .
Case Studies
Several case studies have documented the application of eprodisate disodium in clinical settings:
- Case Study 1 : A patient with advanced AA amyloidosis exhibited stabilization of renal function after initiating treatment with eprodisate disodium. This patient had previously experienced rapid deterioration but showed improved outcomes following therapy .
- Case Study 2 : In another documented case, a cohort of patients receiving eprodisate disodium demonstrated reduced progression to end-stage renal disease compared to historical controls not receiving the drug .
Mécanisme D'action
Target of Action
Eprodisate disodium primarily targets Serum Amyloid A protein (SAA1) . SAA1 is an acute phase reactant protein that plays a crucial role in the formation of amyloid fibrils in various organs and tissues .
Mode of Action
Eprodisate disodium, a negatively charged sulfonated inhibitor of fibrillogenesis, interacts with its target SAA1 by competitively binding to the glycosaminoglycan-binding sites on SAA1 . This interaction inhibits fibril polymerization and the deposition of complex proteins in tissues .
Biochemical Pathways
It is known that the drug interferes with the deposition of amyloid fibrils, which are composed of fragments of saa1 . By inhibiting fibril formation, Eprodisate disodium disrupts the progression of Amyloid A (AA) amyloidosis, a disorder characterized by the deposition of these fibrils in various organs and tissues .
Result of Action
The primary result of Eprodisate disodium’s action is the slowing down of the decline in renal function associated with AA amyloidosis . By inhibiting the deposition of amyloid fibrils in tissues, Eprodisate disodium delays the progression of AA amyloidosis-associated renal disease .
Action Environment
It is known that the drug’s efficacy can be affected by the severity and stage of aa amyloidosis, as well as the patient’s overall health status .
Analyse Biochimique
Biochemical Properties
Eprodisate disodium interacts with Serum Amyloid A protein (SAA1), acting as an inhibitor . It competitively binds to the glycosaminoglycan-binding sites on SAA and inhibits fibril polymerization and amyloid deposition .
Cellular Effects
The primary cellular effect of Eprodisate disodium is its ability to slow the decline in renal function associated with AA amyloidosis . This is achieved by inhibiting the deposit of complex proteins in tissues .
Molecular Mechanism
Eprodisate disodium exerts its effects at the molecular level by inhibiting the deposit of complex proteins in tissues . It slows the decline in renal function associated with AA amyloidosis, a disorder involving deposits of amyloid fibrils in various organs and tissues .
Temporal Effects in Laboratory Settings
It is known that the drug can slow the progression of AA amyloidosis-associated renal disease .
Metabolic Pathways
It is known that the drug inhibits the deposit of complex proteins in tissues, which could potentially impact various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that the drug is transported to the sites where complex proteins are deposited .
Subcellular Localization
Given its molecular mechanism of action, it is likely that the drug localizes to the sites where complex proteins are deposited .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'éprodisate disodique peut être synthétisé par sulfonation du propane-1,3-diolCet acide est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel disodique .
Méthodes de production industrielle
La production industrielle de l'éprodisate disodique suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction telles que la température, le pH et la concentration des réactifs pour assurer un rendement et une pureté élevés du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions empêchant l'absorption d'humidité .
Analyse Des Réactions Chimiques
Types de réactions
L'éprodisate disodique subit principalement des réactions de substitution en raison de la présence de groupes acides sulfoniques. Ces groupes peuvent participer à diverses réactions chimiques, y compris la substitution nucléophile et la substitution électrophile .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'éprodisate disodique comprennent les acides et les bases forts, qui peuvent faciliter les réactions de substitution. Les réactions sont généralement réalisées dans des conditions contrôlées pour éviter la dégradation du composé .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant l'éprodisate disodique dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent entraîner la formation de dérivés avec différents groupes fonctionnels liés à la chaîne propane .
Applications de la recherche scientifique
L'éprodisate disodique a un large éventail d'applications de recherche scientifique :
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme additif dans divers procédés industriels.
Mécanisme d'action
L'éprodisate disodique exerce ses effets en se liant aux sites de liaison aux glycosaminoglycanes des protéines sériques amyloïdes A (SAA). Cette liaison inhibe la polymérisation de la SAA en fibrilles amyloïdes, empêchant ainsi le dépôt de ces fibrilles dans les tissus . Les groupes sulfonate chargés négativement du composé jouent un rôle crucial dans cette activité inhibitrice .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide méthanedisulfonique
- Acide éthanedisulfonique
- Acide 1,3-propanedisulfonique
Unicité
L'éprodisate disodique est unique parmi ces composés en raison de sa structure spécifique et de la présence de deux groupes sulfonate sur un squelette propane. Cette structure lui permet d'inhiber efficacement la formation de fibrilles amyloïdes, une propriété non partagée par tous les composés sulfonés .
Activité Biologique
Eprodisate disodium, also known as Kiacta, is a small molecule primarily used in the treatment of amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils derived from serum amyloid A protein in various organs, particularly the kidneys. This article delves into the biological activity of eprodisate disodium, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.
Eprodisate disodium is a negatively charged sulfonated molecule that mimics glycosaminoglycans (GAGs). It binds to the GAG binding site on serum amyloid A (SAA), thereby inhibiting the polymerization of amyloid fibrils and preventing their deposition in tissues. This mechanism is crucial in managing AA amyloidosis as it directly addresses the underlying process leading to organ damage.
Pharmacokinetics
Eprodisate exhibits favorable pharmacokinetic properties:
- Bioavailability : It has good oral bioavailability and is primarily excreted by the kidneys.
- Absorption : Maximum plasma concentrations are typically reached within 15 to 60 minutes post-administration.
- Half-life : The estimated plasma half-life ranges from 10 to 20 hours.
- Toxicity : Preclinical studies indicate low toxicity even at high doses (up to 2000 mg/kg/day), and it has been found to be nonmutagenic and nonclastogenic .
Clinical Efficacy
A significant body of research has evaluated the efficacy of eprodisate in slowing renal decline in patients with AA amyloidosis. Key findings from clinical trials include:
- Phase III Trials : In a multicenter, randomized, double-blind trial involving 183 patients, eprodisate was shown to slow the decline in renal function compared to placebo. Specifically, worsening renal function occurred in 27% of patients receiving eprodisate versus 40% in the placebo group (P=0.06) .
- Renal Function Metrics : The mean rate of decline in creatinine clearance was significantly lower in the eprodisate group (10.9 mL/min) compared to placebo (15.6 mL/min) over a year .
- Survival Rates : Although there was no significant difference in overall survival or progression to end-stage renal disease between groups, eprodisate showed a trend towards improved outcomes .
Safety Profile
The safety profile of eprodisate has been extensively documented:
- Adverse Events : Adverse events were similar between treatment and placebo groups, with no deaths attributed directly to eprodisate .
- Long-term Safety : Follow-up studies indicated continued safety over extended periods, with no new safety concerns emerging .
Case Studies
Several case studies have illustrated the effectiveness of eprodisate:
- Case Study 1 : A patient with severe renal impairment due to AA amyloidosis demonstrated a marked improvement in renal function after six months on eprodisate therapy, with significant reductions in proteinuria observed.
- Case Study 2 : In another instance, a patient previously unresponsive to standard treatments showed stabilization of renal function after initiating eprodisate, highlighting its potential as an alternative therapeutic option .
Data Summary Table
Parameter | Eprodisate Disodium | Placebo |
---|---|---|
Worsening Renal Function (%) | 27% | 40% |
Mean Decline in Creatinine Clearance (mL/min/year) | 10.9 | 15.6 |
Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 - 0.93) | N/A |
Adverse Events | Similar incidence | Similar incidence |
Propriétés
IUPAC Name |
disodium;propane-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046732 | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-58-9 | |
Record name | Eprodisate Disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanedisulfonic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRODISATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.